molecular formula C18H28N2O3 B2433078 tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate CAS No. 1286274-23-4

tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate

Cat. No.: B2433078
CAS No.: 1286274-23-4
M. Wt: 320.433
InChI Key: DFUVKRDDKXUWOY-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring, a methoxybenzyl group, and a tert-butyl carbamate group

Scientific Research Applications

tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate has several applications in scientific research:

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . It is also recommended to wear appropriate protective equipment and to keep the substance away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

The synthesis of tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methoxybenzyl groupThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Chemical Reactions Analysis

tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and methoxybenzyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can modulate the activity of certain neurotransmitters and enzymes involved in metabolic processes .

Comparison with Similar Compounds

tert-Butyl (1-(3-methoxybenzyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-8-10-20(11-9-15)13-14-6-5-7-16(12-14)22-4/h5-7,12,15H,8-11,13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUVKRDDKXUWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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